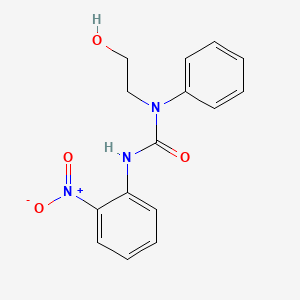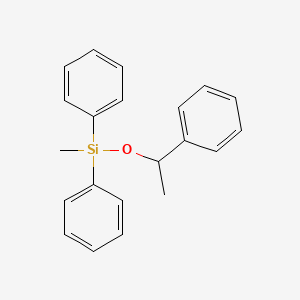
Methyl(diphenyl)(1-phenylethoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(diphenyl)(1-phenylethoxy)silane is an organosilicon compound that features a silicon atom bonded to a methyl group, two phenyl groups, and a 1-phenylethoxy group. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)(1-phenylethoxy)silane typically involves the hydrosilylation of phenylacetylene with diphenylmethylsilane in the presence of a catalyst. The reaction conditions often include the use of a platinum or rhodium catalyst under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
Methyl(diphenyl)(1-phenylethoxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes like this compound can reduce carbonyl compounds in the presence of a catalyst.
Substitution: Halogenating agents and strong acids can facilitate substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted silanes.
科学研究应用
Methyl(diphenyl)(1-phenylethoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Investigated for its potential use in modifying biomolecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials and coatings.
作用机制
The mechanism of action of Methyl(diphenyl)(1-phenylethoxy)silane involves its ability to donate hydride ions in reduction reactions. The silicon atom, bonded to electronegative groups, facilitates the transfer of hydride ions to electrophilic centers in organic molecules. This property makes it an effective reducing agent in various chemical processes .
相似化合物的比较
Similar Compounds
Diphenylsilane: Similar in structure but lacks the 1-phenylethoxy group.
Triphenylsilane: Contains three phenyl groups instead of two.
Phenylsilane: Contains only one phenyl group and additional hydrogen atoms.
Uniqueness
Methyl(diphenyl)(1-phenylethoxy)silane is unique due to the presence of the 1-phenylethoxy group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specialized organic synthesis applications .
属性
CAS 编号 |
61418-99-3 |
|---|---|
分子式 |
C21H22OSi |
分子量 |
318.5 g/mol |
IUPAC 名称 |
methyl-diphenyl-(1-phenylethoxy)silane |
InChI |
InChI=1S/C21H22OSi/c1-18(19-12-6-3-7-13-19)22-23(2,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
InChI 键 |
VELJUSZFWBJYRG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


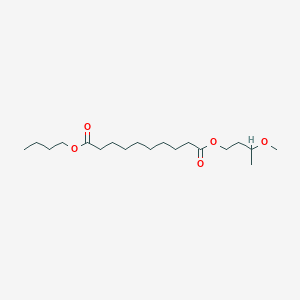

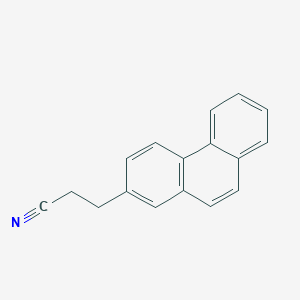
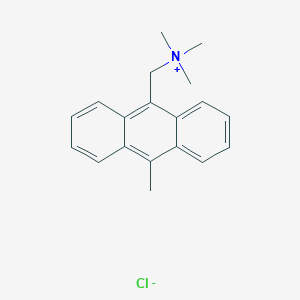

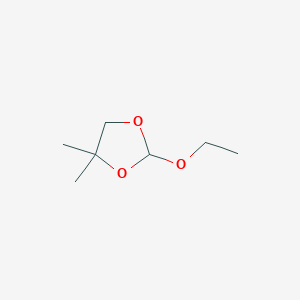

![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
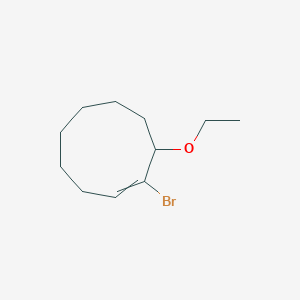
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)
